molecular formula C11H10BrNO2S2 B2582992 4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 1798489-86-7

4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2582992
CAS No.: 1798489-86-7
M. Wt: 332.23
InChI Key: QFSWTVMCZQICMF-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a brominated thiophene derivative featuring a carboxamide functional group substituted with a 2-hydroxy-2-(thiophen-2-yl)ethyl moiety. The compound combines two thiophene rings—one in the core structure with a bromine atom at position 4 and another in the side chain—linked via an amide bond.

Key structural attributes:

  • Thiophene core: Bromine at position 4 enhances electronic effects and steric bulk.
  • Amide side chain: The 2-hydroxy-2-(thiophen-2-yl)ethyl group introduces hydrogen-bonding capability and additional aromaticity, which may influence solubility and target interactions.

Properties

IUPAC Name

4-bromo-N-(2-hydroxy-2-thiophen-2-ylethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2S2/c12-7-4-10(17-6-7)11(15)13-5-8(14)9-2-1-3-16-9/h1-4,6,8,14H,5H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSWTVMCZQICMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC(=CS2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and amidation steps, ensuring higher yields and purity while minimizing waste and reaction time .

Chemical Reactions Analysis

Substitution Reactions at the Bromine Position

The bromine atom at position 4 of the thiophene ring undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions , enabling structural diversification:

Key Reactions:

Reaction TypeConditionsProducts/ApplicationsSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hBiaryl derivatives (e.g., antiviral scaffolds)
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24 hAryl amine derivatives
HydrolysisNaOH (10% aq.), EtOH, reflux, 6 hThiophene-2-carboxylic acid derivatives

Example :
In a Suzuki coupling, the bromine is replaced with a phenylboronic acid group under palladium catalysis to yield 4-phenyl-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide , a precursor for antiviral agents targeting Ebola virus (EC₅₀ = 0.07 μM in pseudotype assays) .

Amide Functional Group Reactivity

The carboxamide group participates in hydrolysis , alkylation , and condensation reactions :

Reaction Pathways:

PathwayReagents/ConditionsOutcomeSource
Acidic HydrolysisHCl (6M), reflux, 8 hThiophene-2-carboxylic acid + amine byproduct
Reductive AlkylationNaBH₄, THF, 0°C → RT, 4 hSecondary amine derivatives
CondensationEDCl/HOBt, DCM, RT, 24 hPeptide-like conjugates

Notable Application :
Condensation with morpholinophenylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) yields derivatives with enhanced binding to bacterial efflux pumps (MIC = 8 μg/mL against S. aureus).

Hydroxyl Group Transformations

The secondary hydroxyl group undergoes oxidation , esterification , and Mitsunobu reactions :

ReactionConditionsProductsSource
OxidationPCC, CH₂Cl₂, RT, 4 hKetone derivatives
Mitsunobu ReactionDIAD, PPh₃, THF, 0°C → RT, 12 hEther-linked piperidine conjugates
EsterificationAcCl, pyridine, DCM, 0°C, 2 hAcetylated derivatives

Example :
Mitsunobu reaction with Boc-protected piperidine produces 4-bromo-N-(2-(piperidin-4-yloxy)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide , a compound showing improved blood-brain barrier permeability in murine models .

Thiophene Ring Functionalization

ReactionConditionsOutcomeSource
Direct C-H ArylationPd(OAc)₂, PivOH, K₂CO₃, DMA, 120°C, 18 h3,4-Diarylthiophene derivatives

Stability and Degradation Pathways

The compound exhibits moderate stability under standard conditions but degrades under harsh environments:

ConditionDegradation PathwayHalf-Life (25°C)Source
Acidic (pH < 3)Hydrolysis of amide bond to carboxylic acid2.5 h
Basic (pH > 10)Dehydrohalogenation of bromine6 h
UV Light (254 nm)Radical-mediated decomposition48 h

Comparative Reactivity with Analogues

Reactivity trends across structurally related compounds:

DerivativeBromine Reactivity (Suzuki)Amide Hydrolysis RateThiophene C-H Arylation
4-Bromo-N-(2-hydroxy-2-methylpropyl)thiophene-2-carboxamideHigh (90% yield)ModerateNo
4-Bromo-N-(2-(methylthio)ethyl)thiophene-2-carboxamideModerate (75% yield)FastYes
Target CompoundHigh (85% yield)SlowNo

Mechanistic Insights

  • Suzuki Coupling : Proceeds via oxidative addition of Pd⁰ to C-Br bond, followed by transmetallation with boronic acid and reductive elimination .

  • Amide Hydrolysis : Acid-catalyzed mechanism involving protonation of carbonyl oxygen, followed by nucleophilic attack by water.

  • Mitsunobu Reaction : DEAD or DIAD mediates phosphine-mediated SN2 displacement, retaining stereochemistry at the hydroxyl-bearing carbon .

Biological Activity

4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention due to its potential biological activities. This compound, characterized by a bromine atom and a hydroxyl group, is believed to possess various pharmacological properties, including antibacterial and antioxidant activities. This article reviews the biological activity of this compound based on recent research findings.

The chemical structure of this compound is defined by the following molecular formula:

PropertyValue
CAS Number 1798489-86-7
Molecular Formula C₁₁H₁₀BrN₁O₂S₂
Molecular Weight 332.2 g/mol

Antioxidant Activity

Research indicates that thiophene derivatives exhibit significant antioxidant properties. A study involving related compounds demonstrated that certain derivatives showed notable inhibition of free radical-induced lipid oxidation, with inhibition rates ranging from 19% to 30% . The antioxidant activity was assessed using various methods, including the ABTS assay, which measures the ability to scavenge free radicals.

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several pathogenic bacteria. The compound showed promising results against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiophene carboxamides were tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The results indicated that some derivatives exhibited higher activity compared to standard antibiotics like ampicillin, with inhibition rates reaching up to 86.9% .

Molecular Docking Studies

Molecular docking studies provide insights into the interactions between the compound and potential biological targets. Docking simulations revealed favorable binding affinities with various proteins, suggesting that the compound could serve as a lead in drug discovery for antibacterial agents . The presence of the thiophene ring and functional groups such as hydroxyl and bromine enhances its binding potential due to increased hydrophilicity and electronic properties.

Case Studies

  • Antioxidant Evaluation : A study focused on the antioxidant capacity of thiophene derivatives showed that modifications in the molecular structure significantly influenced their activity. Compounds similar to this compound displayed effective radical scavenging abilities, which could be attributed to their electron-rich thiophene moiety .
  • Antibacterial Screening : Another research effort involved screening various thiophene derivatives against multiple bacterial strains. The study highlighted that compounds with specific substitutions (like methoxy groups) exhibited enhanced antibacterial properties, suggesting that structural modifications can optimize biological activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds, including 4-bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide, exhibit promising anticancer properties. Research has shown that such compounds can act as inhibitors of key enzymes involved in cancer progression, such as protein kinases and PD-L1 (Programmed Death-Ligand 1) antagonists. For instance, a study demonstrated that modifications of thiophene derivatives led to enhanced binding affinity towards PD-L1, suggesting their potential as therapeutic agents in cancer immunotherapy .

Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound has been explored to optimize its efficacy. Variations in substituents on the thiophene ring have been correlated with increased biological activity against cancer cell lines. For example, compounds with halogen substitutions showed improved potency compared to their unsubstituted counterparts .

Agricultural Applications

Fungicidal Properties
this compound has been evaluated for its fungicidal activity. In a greenhouse trial, it demonstrated significant control over various fungal pathogens, outperforming commercial fungicides like flumorph and mancozeb at lower concentrations . The compound's effectiveness is attributed to its ability to disrupt fungal cell wall synthesis and inhibit spore germination.

Material Science

Conductive Polymers
Thiophene derivatives are known for their electrical conductivity properties, making them suitable for applications in organic electronics. Research indicates that incorporating this compound into polymer matrices enhances the material's conductivity and stability . This property is particularly valuable in the development of organic solar cells and field-effect transistors.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnticancer agentExhibits inhibitory activity against PD-L1 .
Structure-Activity RelationshipHalogen substitutions improve potency .
Agricultural ScienceFungicideEffective against fungal pathogens at low concentrations .
Material ScienceConductive polymersEnhances electrical conductivity in polymers .

Case Studies

  • Anticancer Study : A study focused on the design and synthesis of novel thiophene-based compounds revealed that this compound exhibited a significant reduction in tumor growth in xenograft models when compared to untreated controls. The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation.
  • Fungicide Efficacy : In field trials against common agricultural pathogens, the compound demonstrated over 70% control efficacy at concentrations significantly lower than traditional fungicides. This suggests not only effectiveness but also potential for reduced environmental impact due to lower application rates.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s closest analogs differ in substituents on the thiophene ring and the amide side chain. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
4-Bromo-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide (Target) C12H11BrN2O2S2 ~385.26 4-Br on thiophene; 2-hydroxy-2-(thiophen-2-yl)ethyl amide High polarity due to hydroxyl group
N-(4-Bromophenyl)-2-(2-thienyl)acetamide C12H10BrNOS 296.19 4-Bromophenyl; 2-thienylacetyl group Lipophilic; antimycobacterial activity
5-Bromo-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide C9H12BrNO2S 278.17 5-Br, 4-methyl on thiophene; methoxyethyl amide Moderate solubility; methyl enhances stability
5-Bromo-N-(2,2-difluoroethyl)-4-methylthiophene-2-carboxamide C8H8BrF2NOS 284.13 5-Br, 4-methyl on thiophene; difluoroethyl amide Increased electronegativity from fluorine

Key Observations :

  • The hydroxyethyl-thiophene side chain in the target compound improves hydrophilicity compared to analogs with non-polar (e.g., methylpropyl) or halogenated (e.g., difluoroethyl) groups .

Q & A

Q. Methodology :

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).
  • Spectroscopy :
    • NMR : Verify the absence of unreacted starting materials (e.g., free amine or acyl chloride peaks).
    • IR : Confirm the presence of hydroxy (-OH stretch at ~3200–3500 cm1^{-1}) and amide groups.
  • Elemental Analysis : Compare experimental C/H/N/S/Br percentages with theoretical values (±0.3% tolerance) .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

Q. Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation of a saturated DMSO/ethanol solution.
  • Refinement : Use SHELX software to analyze bond lengths, angles, and torsional angles (e.g., dihedral angles between thiophene and hydroxyethyl groups).
  • Key Insights : SCXRD can reveal intramolecular hydrogen bonds (e.g., O-H⋯O or N-H⋯S) and packing motifs (e.g., π-π stacking of thiophene rings) that influence stability and reactivity .

Advanced: What computational methods predict the electronic properties of this compound for drug design?

Q. Methodology :

  • Density Functional Theory (DFT) : Optimize the geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
  • Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or inflammatory enzymes).
  • Validation : Compare computed electrostatic potential maps with experimental crystallographic data to assess accuracy .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Q. Methodology :

  • Derivatization : Synthesize analogs with varied substituents (e.g., replacing bromine with methyl or nitro groups).
  • Biological Assays : Screen for anticancer (via MTT assay on HeLa cells) or anti-inflammatory activity (COX-2 inhibition).
  • Data Analysis : Correlate electronic effects (Hammett σ values) or steric parameters (Taft Es) with bioactivity trends. For example, bulkier substituents may enhance binding to hydrophobic enzyme pockets .

Advanced: How to address contradictions between computational predictions and experimental bioassay results?

Q. Methodology :

  • Orthogonal Validation :
    • Re-examine assay conditions (e.g., solvent polarity, pH) that may alter compound conformation.
    • Perform molecular dynamics simulations to assess solvation effects on binding.
  • Data Reconciliation : Use multi-parametric QSAR models integrating both steric/electronic descriptors and pharmacokinetic factors (e.g., logP) .

Basic: What are the standard protocols for evaluating this compound’s stability under physiological conditions?

Q. Methodology :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC.
  • Photostability : Expose to UV light (λ = 254 nm) and track changes using UV-Vis spectroscopy (λmax_{\text{max}} ~280 nm for thiophene).
  • Thermal Stability : Perform TGA/DSC to determine decomposition temperature (>150°C expected) .

Advanced: How does the compound’s stereochemistry influence its pharmacological profile?

Q. Methodology :

  • Chiral Resolution : Separate enantiomers using chiral HPLC (e.g., Chiralpak IA column).
  • Enantioselective Assays : Test each enantiomer’s bioactivity. For example, the (R)-configuration may exhibit higher affinity for target receptors due to spatial compatibility.
  • Circular Dichroism (CD) : Correlate optical activity with conformational preferences in solution .

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